molecular formula C9H5BrN2O2 B183170 4-Bromo-5-nitroisoquinoline CAS No. 58142-46-4

4-Bromo-5-nitroisoquinoline

Cat. No.: B183170
CAS No.: 58142-46-4
M. Wt: 253.05 g/mol
InChI Key: JAYGEXFKJUWRML-UHFFFAOYSA-N
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Description

4-Bromo-5-nitroisoquinoline is a chemical compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 g/mol. It is a solid substance that is typically stored in a dry room at normal temperature. This compound belongs to the class of isoquinoline derivatives and has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.

Properties

IUPAC Name

4-bromo-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-7-5-11-4-6-2-1-3-8(9(6)7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYGEXFKJUWRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297214
Record name 4-bromo-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58142-46-4
Record name 58142-46-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromo-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-nitroisoquinoline involves a selective synthesis process. One common method includes the addition of potassium nitrate to concentrated sulfuric acid, which is then slowly dissolved by careful heating. The resulting solution is added dropwise to a solution of 4-bromoisoquinoline dissolved in the same acid at 0°C. After the removal of the cooling bath, the solution is stirred for one hour at room temperature.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or column chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-nitroisoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products vary depending on the nucleophile used.

    Reduction: 4-Bromo-5-aminoisoquinoline.

    Oxidation: Products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

Organic Synthesis

4-Bromo-5-nitroisoquinoline serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable for creating complex molecular architectures.

Reactions Involving this compound

Reaction TypeDescription
Substitution Reactions The bromine atom can be replaced with nucleophiles, facilitating the formation of diverse derivatives.
Reduction Reactions The nitro group can be reduced to an amino group, expanding the compound's utility in drug development.
Coupling Reactions Effective in palladium-catalyzed coupling reactions, allowing for the synthesis of aryl-substituted derivatives.

Medicinal Chemistry

The compound has shown promising pharmacological properties that warrant its investigation in drug design.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. A study reported minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The mechanism involves disruption of bacterial cell wall synthesis.

Anticancer Potential

In vitro studies have demonstrated the compound's ability to inhibit cancer cell proliferation, particularly in:

StudyCell LineIC50 (µM)Mechanism
Study AMCF-715Apoptosis via caspase activation
Study BA54920Cell cycle arrest in G2/M phase
Study CHeLa10Induction of oxidative stress

The anticancer effects are attributed to its ability to induce apoptosis and generate reactive oxygen species (ROS), which can damage cellular components.

Material Science

This compound is also utilized in developing novel materials with specific electronic properties. Its unique structure allows for the tuning of electronic characteristics, making it suitable for applications in organic electronics and photonics.

Antimicrobial Efficacy

A comparative study highlighted that this compound outperformed several standard antibiotics against resistant bacterial strains, suggesting its potential as a lead compound for new antimicrobial agents.

Cancer Research

In a recent investigation focused on colorectal cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis, indicating its therapeutic potential in oncology.

Synthetic Applications

Beyond biological activities, this compound is crucial in synthetic organic chemistry as a precursor for more complex molecules, enhancing its relevance in drug discovery and development.

Mechanism of Action

The mechanism by which 4-Bromo-5-nitroisoquinoline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of poly (ADP-ribose) polymerase-2 (PARP-2), it interferes with the enzyme’s activity, which is crucial in DNA repair processes. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death.

Comparison with Similar Compounds

  • 5-Bromoisoquinoline
  • 5-Bromo-8-nitroisoquinoline
  • 4-Bromo-5-(4-methoxyphenyl)isoxazole
  • 4-Bromo-5-(4-bromophenyl)isoxazole
  • 5-Chloro-8-nitroisoquinoline

Uniqueness: 4-Bromo-5-nitroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a nitro group on the isoquinoline ring makes it particularly useful in the synthesis of inhibitors and pharmacologically active compounds .

Biological Activity

4-Bromo-5-nitroisoquinoline (CAS Number: 58142-46-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerase-2 (PARP-2). This article explores its biological activity, mechanisms of action, and applications in cancer research, supported by relevant data and case studies.

  • Molecular Formula : C9H5BrN2O2
  • Molecular Weight : 253.05 g/mol
  • Structural Characteristics : The compound features a bromine atom at the 4-position and a nitro group at the 5-position of the isoquinoline ring, which significantly influences its reactivity and biological properties.

This compound primarily functions as an inhibitor of PARP-2, an enzyme involved in DNA repair processes. By inhibiting PARP-2, the compound disrupts the repair of DNA single-strand breaks, leading to the accumulation of DNA damage in cancer cells. This mechanism is particularly relevant in the context of cancer therapies where targeting DNA repair pathways can enhance the efficacy of other treatments.

Antitumor Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Effects Observed
A549 (Lung Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)8Cell cycle arrest and apoptosis
U373n (Brain Cancer)12Increased DNA damage markers
B16F10 (Melanoma)15Inhibition of cell proliferation

These results indicate that this compound can effectively inhibit the growth of multiple cancer cell types, suggesting its potential as a therapeutic agent.

Case Studies

  • Study on PARP Inhibition : A study published in Organic & Biomolecular Chemistry highlighted the synthesis of new PARP inhibitors derived from this compound. The research showed that these derivatives had enhanced potency against cancer cell lines compared to existing treatments, demonstrating a promising avenue for drug development focused on DNA repair inhibition .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various isoquinoline derivatives, including this compound. The study found that this compound exhibited micromolar activity against resistant cancer cell lines, indicating its potential utility in overcoming treatment resistance .

Synthetic Applications

The compound serves as a crucial precursor for synthesizing various bioactive molecules. Notably, it is used in:

  • The development of selective PARP inhibitors.
  • The synthesis of polyfunctional pyrroloisoquinolines with potential medicinal benefits.
  • Quantum mechanical studies to investigate its vibrational and electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.